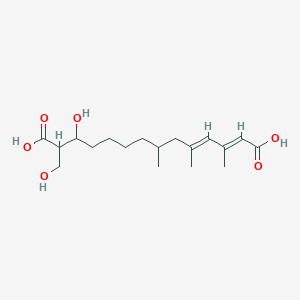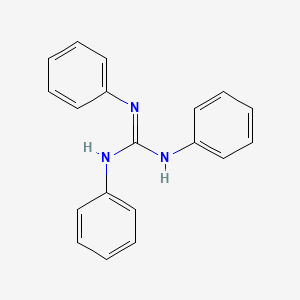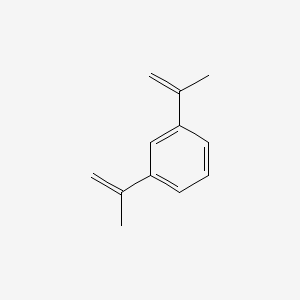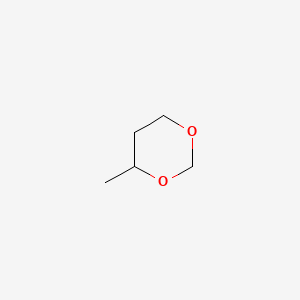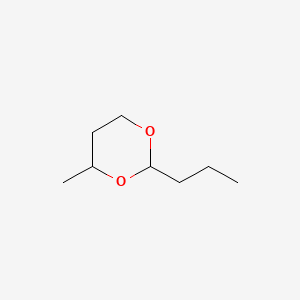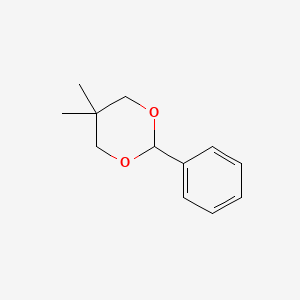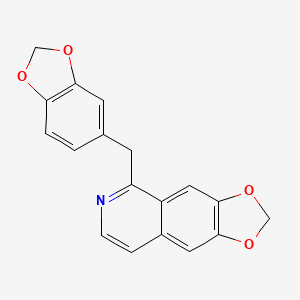
2,2-Bis(tert-butylperoxy)butane
Vue d'ensemble
Description
2,2-Bis(tert-butylperoxy)butane, also known as Di-tert-butyl sec-butylidene diperoxide, is a free radical polymerization initiator . It is used for the polymerization and copolymerization of styrene, ethylene, and acrylics in solution, suspension, and bulk polymerizations .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The thermal decomposition characteristics of this compound have been investigated using differential scanning calorimetry (DSC). The apparent activation energy (Ea) was evaluated by different kinetic analysis methods based on the DSC experimental results .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C2H5C [OOC (CH3)3]2CH3 . The molecular weight of this compound is 234.33 .Chemical Reactions Analysis
This compound is known to be a good oxidizing agent. It can ignite on contact with concentrated peroxides. Strongly reduced material such as sulfides, nitrides, and hydrides may react explosively with peroxides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an active oxygen content of 6.8 wt. %, a half-life of 10 hr at 92 °C, and a concentration of 50 wt. % in mineral oil . Its refractive index is n20/D 1.445, and it has a density of 0.88 g/mL at 25 °C .Applications De Recherche Scientifique
Initiateur de polymérisation
Le 2,2-Bis(tert-butylperoxy)butane est largement utilisé comme initiateur de polymérisation radicalaire. Cette application est cruciale dans l'industrie des polymères pour la polymérisation et la copolymérisation de divers monomères tels que le styrène, l'éthylène et les acryliques. Il peut être utilisé dans différents procédés de polymérisation, notamment la polymérisation en solution, en suspension et en masse .
Mécanisme D'action
Target of Action
2,2-Bis(tert-butylperoxy)butane, also known as 2,2-di(tert-Butylperoxy)butane, primarily targets the polymerization process of various organic compounds . It acts as a free radical initiator, playing a crucial role in the polymerization and copolymerization of styrene, ethylene, and acrylics .
Mode of Action
This compound functions as a free radical initiator, meaning it starts the polymerization process by donating a free radical to the monomer . This initiates a chain reaction, leading to the formation of a polymer. The compound’s interaction with its targets results in the transformation of monomers into polymers, which are larger and more complex molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway of organic compounds . The compound’s action can lead to the formation of various types of polymers, depending on the monomers present. These polymers can have a wide range of properties and uses, from plastic materials to synthetic fibers .
Result of Action
The primary result of this compound’s action is the formation of polymers from monomers . This transformation can significantly alter the physical and chemical properties of the original compounds, leading to materials with a wide range of potential applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to heat, light, and contact with certain chemicals, which can cause it to decompose and potentially lead to explosive reactions . Therefore, it’s typically stored in a cool, dark environment and handled with care to prevent any unwanted reactions .
Safety and Hazards
Propriétés
IUPAC Name |
2,2-bis(tert-butylperoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c1-9-12(8,15-13-10(2,3)4)16-14-11(5,6)7/h9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOVXPHOJANJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(OOC(C)(C)C)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
| Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044874 | |
| Record name | 2,2-Bis(tert-butylperoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2167-23-9 | |
| Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Bis(tert-butylperoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(tert-butylperoxy)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(tert-butylperoxy)butane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Peroxide, 1,1'-(1-methylpropylidene)bis[2-(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis(tert-butylperoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl sec-butylidene diperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DI(TERT-BUTYLPEROXY)BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V15K90HFTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2,2-Bis(tert-butylperoxy)butane?
A1: this compound is primarily used as a radical initiator for the polymerization of various monomers, including styrene, ethylene, and acrylic monomers. [] It is particularly useful in solution, suspension, and bulk polymerization processes. []
Q2: How does this compound initiate polymerization reactions?
A2: this compound decomposes thermally to generate tert-butoxyl radicals. [, , ] These radicals can then abstract hydrogen atoms from monomers, creating monomer radicals that initiate the polymerization chain reaction. []
Q3: What makes this compound particularly suitable for high-pressure polymerization?
A3: The decomposition of this compound can be activated by trialkylaluminium compounds. [] This activation allows for radical generation at lower temperatures, making it suitable for high-pressure polymerization processes where precise temperature control is crucial. []
Q4: What are the products of this compound decomposition?
A4: The thermal decomposition of this compound primarily yields acetone and tert-butyl alcohol. [] Other byproducts include methyl ethyl ketone, propionic acid methyl ester, acetic acid ethyl ester, tert-butyl methyl ether, and solvent oligomers. [] Gaseous products include methane, carbon dioxide, and smaller amounts of ethane, propane, and ethylene. []
Q5: How does the structure of this compound influence its reactivity?
A6: The presence of two tert-butylperoxy groups in its structure makes this compound a bifunctional initiator. [, ] This means it can initiate polymerization from two sites, potentially leading to higher monomer conversion rates compared to monofunctional initiators. [] Additionally, the tert-butyl groups provide steric hindrance, influencing the stability and decomposition pathways of the molecule. []
Q6: What are the safety concerns associated with this compound?
A7: As a peroxide, this compound is prone to decomposition, potentially releasing heat and flammable vapors, leading to fire or explosion hazards. [] It should be stored at low temperatures (below 4°C), away from acids, reducing agents, and polymerization catalysts. [] Contact with skin and eyes should be avoided due to its irritant properties. []
Q7: Are there any modeling studies on the use of this compound in polymerization?
A8: Yes, kinetic models have been developed to simulate ethylene (co)polymerization initiated by this compound in high-pressure reactors. [] These models consider initiation, propagation, and termination reactions, allowing researchers to predict monomer conversion, molecular weight distribution, and copolymer composition. [] They are valuable tools for optimizing polymerization processes and tailoring polymer properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




